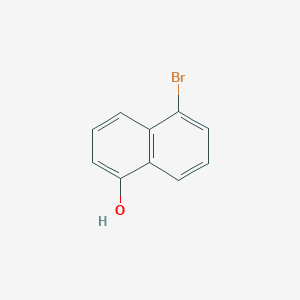

5-Bromonaphthalen-1-OL

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromonaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBDRNNSHAFBJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2Br)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70491406 | |

| Record name | 5-Bromonaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70491406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52927-23-8 | |

| Record name | 5-Bromo-1-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52927-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromonaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70491406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromonaphthalen-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromonaphthalen-1-ol: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 5-Bromonaphthalen-1-ol (CAS No. 52927-23-8), a key chemical intermediate and research tool. It is intended for researchers, medicinal chemists, and professionals in drug development who require a deep understanding of this compound's characteristics and its utility in the laboratory.

Introduction and Core Identification

This compound, also known as 5-bromo-1-naphthol, is a brominated derivative of 1-naphthol. Its strategic placement of a bromine atom and a hydroxyl group on the naphthalene core makes it a valuable building block in organic synthesis and a significant ligand in chemical biology. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, while the hydroxyl group can be manipulated for ether or ester formation, or it can participate in hydrogen bonding interactions with biological targets.

Most notably, this compound has been identified as a ligand for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that is a critical regulator of lipid metabolism. This interaction positions the compound as a valuable tool for studying metabolic diseases and as a potential scaffold for the development of new therapeutic agents.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 52927-23-8 | [1] |

| Molecular Formula | C₁₀H₇BrO | [1] |

| Molecular Weight | 223.07 g/mol | [1] |

| Synonyms | 5-bromo-1-naphthol, 1-Bromo-5-hydroxynaphthalene | [2] |

| pKa | 8.93 ± 0.40 (Predicted) | [2] |

| Storage | Inert atmosphere, room temperature | [1] |

| Solubility | Insoluble in water; soluble in organic solvents like ethers, chloroform, and benzene. | Inferred from properties of 1-bromonaphthalene[3] |

Spectroscopic Signature Analysis:

While specific spectral data is not publicly available, the structure of this compound allows for the prediction of its key spectroscopic features:

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns being characteristic of the 1,5-disubstituted naphthalene ring system. The hydroxyl proton would appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would display ten distinct signals for the carbon atoms of the naphthalene core, with the carbons bearing the bromine and hydroxyl groups being significantly shifted.

-

IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the hydroxyl group (around 3200-3600 cm⁻¹) and characteristic C=C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹). A C-Br stretching frequency would also be observable in the fingerprint region.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Synthesis and Purification Protocol

The synthesis of this compound can be achieved through the electrophilic bromination of 1-naphthalenol (1-naphthol). The hydroxyl group is a strongly activating, ortho-, para-directing group. However, direct bromination can lead to a mixture of products, including the 2-, 4-, and dibrominated species. To achieve selectivity for the 5-position, a multi-step synthesis involving a directing group or separation of isomers from a less selective reaction would be necessary. A plausible and common approach involves the sulfonation of naphthalene, followed by a series of reactions.

A more direct, albeit potentially lower-yielding, method involves the careful control of reaction conditions during the bromination of 1-naphthol. Below is a representative protocol.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 1-naphthol (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.

-

Bromination: Cool the solution in an ice bath to 0-5 °C. From the dropping funnel, add a solution of bromine (1 equivalent) in the same solvent dropwise over a period of 30-60 minutes. The rate of addition should be controlled to maintain the temperature below 10 °C. The causality here is to prevent over-bromination and the formation of undesired isomers, which are more likely at higher temperatures.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product will likely be a mixture of isomers.

-

Isolation: The desired this compound isomer can be isolated from the mixture by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. The separation is based on the differential polarity of the isomers.

Caption: A generalized workflow for the synthesis of this compound.

Applications in Drug Discovery and Chemical Biology

The primary interest in this compound for drug development professionals stems from its activity as a ligand for PPARα.

Role as a PPARα Ligand:

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes.[4] There are three main subtypes: PPARα, PPARγ, and PPARβ/δ.[5]

PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[5] Its activation leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation.[6] Natural ligands for PPARα include fatty acids and their derivatives.[4]

As a synthetic ligand, this compound can be used to:

-

Probe PPARα function: By activating the receptor, it allows researchers to study the downstream effects on gene expression and cellular metabolism.

-

Serve as a lead compound: Its structure can be a starting point for the design of more potent and selective PPARα modulators. The bromine atom is particularly useful for structure-activity relationship (SAR) studies, as it can be replaced with other functional groups using cross-coupling chemistry.

-

Develop research tools: The ligand has been used in biotinylated form for affinity chromatography to isolate PPARα from cellular extracts.

The PPARα Signaling Pathway:

The activation of PPARα by a ligand like this compound initiates a cascade of molecular events:

-

Ligand Binding: The ligand enters the cell and binds to PPARα in the cytoplasm or nucleus.

-

Conformational Change and Heterodimerization: Ligand binding induces a conformational change in PPARα, causing the dissociation of corepressor proteins. The activated PPARα then forms a heterodimer with the Retinoid X Receptor (RXR).[4][7]

-

DNA Binding: The PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[4]

-

Recruitment of Coactivators and Gene Transcription: The DNA-bound complex recruits coactivator proteins, which then promote the transcription of target genes. These genes are primarily involved in lipid metabolism and transport.[7]

Caption: The PPARα signaling pathway initiated by a ligand.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

Hazard Identification:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, under an inert atmosphere to maintain stability.[1]

Conclusion

This compound is a versatile chemical entity with significant potential in the field of drug discovery, particularly in the study of metabolic diseases through its interaction with PPARα. Its well-defined structure and the reactivity afforded by its functional groups make it an attractive starting point for medicinal chemistry campaigns. This guide provides the foundational knowledge required for its synthesis, characterization, and application, empowering researchers to leverage its properties in their scientific endeavors.

References

-

PrepChem. (n.d.). Synthesis of 5-bromo-1-methoxymethoxy naphthalene. Retrieved from [Link]

-

QIAGEN. (n.d.). PPAR Signaling. GeneGlobe. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). PPAR Signaling Pathway. Retrieved from [Link]

-

Frontiers in Pharmacology. (2022). PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic diagram presenting the signaling pathways of PPARα involved.... Retrieved from [Link]

-

Cusabio. (n.d.). PPAR signaling pathway. Retrieved from [Link]

-

Solubility of Things. (n.d.). 1-Bromonaphthalene. Retrieved from [Link]

Sources

- 1. 52927-23-8|this compound|BLD Pharm [bldpharm.com]

- 2. Page loading... [guidechem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. cusabio.com [cusabio.com]

- 6. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]

- 7. researchgate.net [researchgate.net]

5-Bromonaphthalen-1-OL chemical structure and synthesis

An In-depth Technical Guide to 5-Bromonaphthalen-1-ol: Structure, Synthesis, and Applications

Introduction

This compound, also known as 5-bromo-1-naphthol, is a substituted naphthalene derivative of significant interest in medicinal chemistry and materials science. Its rigid bicyclic aromatic core, functionalized with both a nucleophilic hydroxyl group and a synthetically versatile bromine atom, makes it a valuable intermediate for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of this compound, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical Structure and Physicochemical Properties

The foundational step in understanding the utility of any chemical compound is a thorough characterization of its structure and inherent properties.

Molecular Structure

This compound consists of a naphthalene ring system where a hydroxyl (-OH) group is attached at the C1 position and a bromine (Br) atom is at the C5 position. The presence of the electron-donating hydroxyl group and the electron-withdrawing bromine atom on the aromatic scaffold dictates its reactivity and electronic properties.

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for designing experimental conditions, including solvent selection and purification strategies.

| Property | Value | Source |

| CAS Number | 52927-23-8 | [1] |

| Molecular Formula | C₁₀H₇BrO | [1] |

| Molecular Weight | 223.07 g/mol | [1][2] |

| SMILES | C1=CC2=C(C=CC=C2Br)C(=C1)O | |

| pKa | 8.93 ± 0.40 (Predicted) | [1] |

| Storage | Inert atmosphere, room temperature | [2] |

Synthesis of this compound

The synthesis of this compound presents a regioselectivity challenge. The naphthalene core has multiple positions susceptible to electrophilic attack, and the directing effects of the hydroxyl group must be carefully managed to achieve the desired 5-bromo substitution pattern. Several synthetic strategies have been developed, each with distinct advantages and mechanistic underpinnings.

Synthesis from 2,5-Dibromo-1-tetralone

One of the more complex but regioselective methods involves the aromatization of a brominated tetralone precursor.[3] This multi-step approach provides good control over the final substitution pattern, albeit with a moderate overall yield.

Workflow Diagram:

Caption: Workflow for the synthesis of this compound from 2,5-Dibromo-1-tetralone.

Experimental Protocol:

-

Aromatization: 2,5-Dibromo-1-tetralone is heated to reflux (155°C) with lithium chloride (LiCl) in anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere. The reaction is monitored by HPLC until the starting material is consumed (typically within 30 minutes).[3]

-

Workup and Extraction: The reaction mixture is cooled and diluted with 1N HCl. The aqueous phase is then extracted multiple times with diethyl ether.[3]

-

Purification: The combined ether layers are extracted with 3N NaOH to separate the phenolic product from non-naphthol by-products. The basic aqueous extracts are then combined, acidified to pH 1 with concentrated HCl, and the product is extracted into dichloromethane.[3]

-

Final Isolation: The dichloromethane solution is decolorized with activated carbon. The final purification is achieved by preparative reversed-phase HPLC to separate the desired 5-bromo-1-naphthol from its 7-bromo isomer, yielding a white solid.[3]

Causality and Insights: The use of LiCl in DMF at high temperatures facilitates an elimination reaction, leading to the aromatization of the tetralone ring. The key challenge in this synthesis is the separation of the isomeric products, 5-bromo-1-naphthol and 7-bromo-1-naphthol, which necessitates chromatographic purification.[3]

Electrophilic Bromination of 1-Naphthol

The direct bromination of 1-naphthol is the most straightforward approach conceptually. However, it is complicated by the powerful activating and ortho-, para-directing nature of the hydroxyl group. This often leads to a mixture of products.

Reaction Challenges:

-

Regioselectivity: The hydroxyl group strongly directs electrophilic attack to the C2 and C4 positions. This makes the formation of 4-bromo-1-naphthol a significant competing reaction.[4]

-

Polybromination: The activated naphthalene ring is susceptible to further bromination, leading to the formation of dibromo- and tribromo-derivatives.[5]

Studies on the bromination of 1-naphthol in aqueous solution have shown the formation of a benzo-4-bromo-2,5-cyclohexadienone intermediate, which then enolizes to 4-bromo-1-naphthol.[4] Achieving selective bromination at the C5 position requires specialized conditions or protecting group strategies that are not straightforward.

Sandmeyer Reaction from 5-Aminonaphthalen-1-ol

A highly reliable and regioselective method for introducing a bromine atom onto an aromatic ring is the Sandmeyer reaction.[6][7][8] This reaction proceeds via the diazotization of a primary aromatic amine, followed by displacement of the resulting diazonium salt with a halide using a copper(I) salt catalyst.

Conceptual Synthesis Pathway:

Caption: Conceptual pathway for the synthesis of this compound via the Sandmeyer reaction.

Mechanistic Rationale:

-

Diazotization: The starting material, 5-aminonaphthalen-1-amine, would be treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0-5 °C) to form the corresponding diazonium salt.[8]

-

Radical-Nucleophilic Aromatic Substitution: The diazonium salt is then treated with copper(I) bromide (CuBr). The reaction is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, which leads to the formation of an aryl radical and the loss of nitrogen gas. This aryl radical then abstracts a bromine atom from a copper(II) species, yielding the final product and regenerating the copper(I) catalyst.[7][8]

This method is advantageous because the position of the bromine atom is unambiguously defined by the position of the amine group in the starting material. While a specific protocol for this compound was not found in the provided search results, the successful application of the Sandmeyer reaction for the synthesis of the related 5-bromo-2-naphthol from 5-amino-2-naphthol strongly supports its viability.[9]

Applications in Research and Drug Development

The unique arrangement of functional groups in this compound makes it a valuable scaffold in several areas of chemical and pharmaceutical research.

Ligand for Peroxisome Proliferator-Activated Receptors (PPARs)

This compound has been identified as a ligand that binds to the intracellular nuclear receptor peroxisome proliferator-activated receptor alpha (PPARα). PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism, cell proliferation, and differentiation. As such, they are important drug targets for the treatment of metabolic disorders like dyslipidemia and type 2 diabetes. The ability of this compound to bind to PPARα makes it a useful tool for studying the physiological function of this receptor and a potential starting point for the design of new therapeutic agents.

Intermediate in Organic Synthesis

The true value of this compound for many researchers lies in its role as a versatile synthetic intermediate.[10]

-

Cross-Coupling Reactions: The bromine atom at the C5 position is well-suited for a variety of palladium-catalyzed cross-coupling reactions. For instance, the Buchwald-Hartwig amination could be employed to introduce a wide range of nitrogen-containing substituents, a common strategy in the synthesis of pharmaceuticals.[11]

-

Functionalization of the Hydroxyl Group: The hydroxyl group can be readily converted into other functional groups. For example, it can be alkylated to form an ether, as demonstrated in the synthesis of 5-bromo-1-methoxymethoxy naphthalene.[12] This protects the hydroxyl group or modulates the electronic properties of the molecule for subsequent reactions.

The dual functionality of this compound allows for sequential and site-selective modifications, providing a powerful platform for building molecular complexity and accessing novel chemical entities for drug discovery and materials science.

Conclusion

This compound is a compound whose strategic importance is derived from its specific substitution pattern. While its direct synthesis can be challenging due to regioselectivity issues, methods such as the aromatization of tetralone precursors or the Sandmeyer reaction from the corresponding amine offer reliable, albeit sometimes complex, routes to the pure compound. Its demonstrated activity as a PPARα ligand and its broad utility as a bifunctional building block in advanced organic synthesis underscore its value to the scientific community. For researchers in drug development, this compound represents a key starting material for the exploration of new chemical space in the pursuit of novel therapeutics.

References

-

PrepChem.com. Synthesis of 5-bromo-1-methoxymethoxy naphthalene. Available from: [Link]

-

Canadian Science Publishing. Enolization of the benzocyclohexadienone formed during the bromination of 1-naphthol in aqueous solution. Available from: [Link]

-

RSC Publishing. The Bromination of 1-naphthol, and 1 : 5-Dimethoxynaphthalene. Available from: [Link]

-

Wikipedia. Sandmeyer reaction. Available from: [Link]

-

Chemsrc. 5-Bromo-1-naphthol | CAS#:52927-23-8. Available from: [Link]

-

PubMed Central. Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor. Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

Wikipedia. 1-Bromonaphthalene. Available from: [Link]

-

L.S.College, Muzaffarpur. Sandmeyer reaction. Available from: [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

-

PubMed Central. Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link]

-

PubMed Central. Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. Available from: [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. Available from: [Link]

-

PubChem. 5-Bromonaphthalen-1-amine | C10H8BrN | CID 19044893. Available from: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 52927-23-8|this compound|BLD Pharm [bldpharm.com]

- 3. 5-Bromo-1-naphthol | 52927-23-8 [chemicalbook.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. 45. The bromination of 1 : 5-dihydroxy- and 1 : 5-diacetoxy-naphthalene, 5-methoxy-1-naphthol, and 1 : 5-dimethoxynaphthalene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. Sandmeyer Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-Bromonaphthalen-1-amine CAS 4766-33-0|RUO [benchchem.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. prepchem.com [prepchem.com]

Spectroscopic Characterization of 5-Bromonaphthalen-1-ol: An In-depth Technical Guide

This technical guide provides a detailed analysis of the spectroscopic properties of 5-Bromonaphthalen-1-ol (CAS No: 52927-23-8).[1] Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with field-proven insights to offer a comprehensive understanding of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Given the limited availability of published experimental spectra for this compound, this guide employs a scientifically rigorous approach of predicting spectral features based on established principles and data from closely related analogs.

Introduction to this compound

This compound, with the molecular formula C₁₀H₇BrO and a molecular weight of 223.07 g/mol , is a substituted naphthalene derivative. Its structure, featuring a hydroxyl group and a bromine atom on the naphthalene core, makes it a valuable intermediate in organic synthesis and a potential scaffold in medicinal chemistry. Accurate spectroscopic characterization is paramount for verifying its identity, purity, and for elucidating its role in further chemical transformations.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as follows. This numbering scheme will be used for the assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit signals corresponding to the six aromatic protons and the hydroxyl proton. The chemical shifts are influenced by the electron-donating effect of the hydroxyl group and the electron-withdrawing and anisotropic effects of the bromine atom.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-2 | 7.0 - 7.2 | Doublet of doublets (dd) | J ≈ 8.0, 1.0 |

| H-3 | 7.4 - 7.6 | Triplet (t) | J ≈ 8.0 |

| H-4 | 7.8 - 8.0 | Doublet (d) | J ≈ 8.0 |

| H-6 | 7.6 - 7.8 | Doublet of doublets (dd) | J ≈ 8.0, 1.0 |

| H-7 | 7.2 - 7.4 | Triplet (t) | J ≈ 8.0 |

| H-8 | 7.9 - 8.1 | Doublet (d) | J ≈ 8.0 |

| 1-OH | 9.5 - 10.5 | Singlet (broad) | - |

Rationale for Predictions:

-

Hydroxyl Proton (1-OH): This proton is expected to appear as a broad singlet at a downfield chemical shift, which is typical for phenolic protons and is solvent-dependent.

-

Aromatic Protons: The protons on the hydroxyl-bearing ring (H-2, H-3, H-4) and the bromine-bearing ring (H-6, H-7, H-8) will exhibit distinct chemical shifts and coupling patterns. The predictions are based on the analysis of substituent effects and comparison with related compounds like 1-naphthalenol and 1-bromonaphthalene.[2][3]

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of this compound will show ten distinct signals for the ten carbon atoms of the naphthalene ring system. The chemical shifts are influenced by the electronegativity of the attached substituents.

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 150 - 155 |

| C-2 | 110 - 115 |

| C-3 | 125 - 130 |

| C-4 | 120 - 125 |

| C-4a | 125 - 130 |

| C-5 | 115 - 120 |

| C-6 | 128 - 133 |

| C-7 | 122 - 127 |

| C-8 | 126 - 131 |

| C-8a | 130 - 135 |

Rationale for Predictions:

-

C-1: This carbon, directly attached to the electronegative oxygen atom, will be the most deshielded and appear at the lowest field.

-

C-5: The carbon bearing the bromine atom will also be deshielded, though to a lesser extent than C-1.

-

The remaining carbon signals are predicted based on the expected electronic effects of the substituents on the naphthalene core, with reference to data for similar structures.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| O-H | 3200 - 3500 (broad) | Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C=C (aromatic) | 1500 - 1600 | Stretching |

| C-O | 1200 - 1260 | Stretching |

| C-Br | 500 - 600 | Stretching |

Interpretation:

-

The broad band in the 3200-3500 cm⁻¹ region is a clear indicator of the hydroxyl group, with the broadening due to hydrogen bonding.

-

The peaks in the 3000-3100 cm⁻¹ and 1500-1600 cm⁻¹ regions are characteristic of the aromatic C-H and C=C stretching vibrations, respectively.

-

The C-O stretching vibration is expected around 1200-1260 cm⁻¹.

-

The C-Br stretching frequency is anticipated in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about the structure.

Predicted Mass Spectrum Features:

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of bromine, this will appear as a pair of peaks of almost equal intensity, one for the molecule containing the ⁷⁹Br isotope and the other for the ⁸¹Br isotope. The predicted m/z values would be approximately 222 and 224.

-

Major Fragmentation Pathways:

-

Loss of a bromine atom ([M-Br]⁺) would result in a significant fragment at m/z 143.

-

Loss of CO ([M-CO]⁺) is a common fragmentation for phenols.

-

Further fragmentation of the naphthalene core would lead to smaller charged species.

-

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Subsequently, acquire the ¹³C NMR spectrum.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Data Analysis: Integrate the ¹H NMR signals and determine the chemical shifts, multiplicities, and coupling constants. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

IR Spectroscopy Protocol

-

Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal. For KBr pellet method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet.

-

Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

-

Sample Spectrum: Record the spectrum of the sample.

-

Data Analysis: The instrument software will automatically subtract the background spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Bombard the vaporized sample with a beam of high-energy electrons to generate positively charged ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions and generate a mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Safety and Handling

-

Hazards: Based on data for similar compounds, this compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

-

Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5]

-

Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust or vapors.[5][6]

-

Keep away from sources of ignition.[5]

-

In case of contact, rinse the affected area thoroughly with water. Seek medical attention if irritation persists.[4][5]

-

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By leveraging established principles of spectroscopy and comparing with data from analogous compounds, we have constructed a detailed and scientifically grounded interpretation of the expected NMR, IR, and MS spectra. The included experimental protocols and safety information further equip researchers with the necessary knowledge for the practical handling and analysis of this compound. This guide serves as a valuable resource for the scientific community, facilitating the confident identification and utilization of this compound in research and development endeavors.

References

-

NIST. 1-Naphthalenol. [Link]

Sources

An In-Depth Technical Guide to the Solubility of 5-Bromonaphthalen-1-ol in Common Organic Solvents

Abstract

5-Bromonaphthalen-1-ol, a key intermediate in the synthesis of pharmaceuticals and advanced materials, possesses solubility characteristics that are critical for its effective use in research and development. An exhaustive understanding of its behavior in various organic solvents is paramount for optimizing reaction conditions, designing purification protocols, and developing robust formulations. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, presents a compilation of its solubility in common organic solvents, and details a rigorous, self-validating experimental protocol for accurate solubility determination. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals.

Part 1: Core Principles of Solubility: A Physicochemical Perspective

The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium between the solid state and the solvated state. For this compound, this equilibrium is dictated by its distinct molecular structure, which features a large, nonpolar aromatic system and two polar functional groups: a hydroxyl (-OH) group and a bromo (-Br) group. The interplay of these features governs its interaction with solvents of varying polarities, according to the principle of "like dissolves like."[1][2]

Key Molecular Features Influencing Solubility:

-

Naphthalene Ring System: The fused aromatic rings constitute a large, hydrophobic surface area. This region primarily interacts through nonpolar van der Waals forces (London dispersion forces), favoring solubility in nonpolar or weakly polar solvents.

-

Hydroxyl (-OH) Group: This group is a potent hydrogen bond donor and acceptor.[3] It is the primary driver of solubility in polar protic solvents like alcohols (e.g., methanol, ethanol), which can also participate in hydrogen bonding.[4][5]

-

Bromo (-Br) Group: The bromine atom introduces a dipole moment due to the difference in electronegativity between carbon and bromine. This allows for dipole-dipole interactions, enhancing solubility in polar aprotic solvents (e.g., acetone, ethyl acetate).

The balance between the large nonpolar naphthalene core and the polar functional groups results in a molecule of intermediate polarity. Consequently, this compound is expected to show limited solubility in highly nonpolar solvents (like hexane) and water, but significant solubility in solvents that can accommodate both its polar and nonpolar characteristics.[3][6]

Figure 1: Key molecular features of this compound governing intermolecular forces and solubility.

Part 2: Solubility Profile in Common Organic Solvents

While precise quantitative data for this compound is not extensively published, its solubility can be inferred from the behavior of its parent compound, 1-naphthol, and general principles.[7] 1-Naphthol is known to be soluble in many simple organic solvents such as alcohols, ethers, and chloroform.[3][8] The addition of the bromo group is expected to slightly increase the molecular weight and polarity, which may subtly alter these characteristics.

The following table summarizes the predicted and observed qualitative solubility of this compound in a range of common laboratory solvents, categorized by solvent type.

| Solvent | Class | Polarity | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Low | Sparingly Soluble / Insoluble | The large nonpolar naphthalene core has some affinity, but the polar -OH and -Br groups hinder dissolution. |

| Toluene | Nonpolar (Aromatic) | Low | Slightly to Moderately Soluble | The aromatic nature of toluene interacts favorably with the naphthalene ring via π-stacking. |

| Dichloromethane | Polar Aprotic | Medium | Soluble | Balances polarity to interact with functional groups and is non-protic, accommodating the aromatic system. |

| Chloroform | Polar Aprotic | Medium | Soluble | Similar to dichloromethane, its polarity and ability to form weak H-bonds with the -OH group aid solubility.[3] |

| Diethyl Ether | Polar Aprotic | Low | Moderately Soluble | The ether oxygen can act as a hydrogen bond acceptor for the hydroxyl group. |

| Ethyl Acetate | Polar Aprotic | Medium | Soluble | The ester group provides polarity and hydrogen bond accepting capability. |

| Acetone | Polar Aprotic | Medium | Soluble | The ketone's carbonyl group is a good hydrogen bond acceptor. |

| Isopropanol | Polar Protic | High | Soluble | The alcohol can hydrogen bond effectively with the hydroxyl group of the solute.[3] |

| Ethanol | Polar Protic | High | Soluble | Excellent hydrogen bonding capabilities make it a very effective solvent.[3][4] |

| Methanol | Polar Protic | High | Soluble | The most polar of the simple alcohols, providing strong hydrogen bonding interactions. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Very Soluble | A highly polar aprotic solvent capable of dissolving a wide range of compounds. |

| Water | Polar Protic | Very High | Insoluble | The large, nonpolar naphthalene ring dominates, making the molecule too hydrophobic to dissolve in water despite the hydroxyl group.[6] |

Part 3: A Self-Validating Protocol for Experimental Solubility Determination

To obtain precise and reliable quantitative data, a rigorous experimental approach is necessary. The Saturation Shake-Flask method is the gold standard for determining equilibrium solubility due to its robustness and accuracy.[9][10][11] This protocol is designed as a self-validating system, incorporating controls to ensure data integrity.

Causality in Method Selection

The choice of the isothermal equilibrium shake-flask method is deliberate.[9] It ensures that the system reaches thermodynamic equilibrium, providing a true measure of solubility.[12] Methods that do not allow sufficient time for equilibrium can lead to erroneously low values or measurements of apparent, rather than true, solubility.[12] Temperature control is critical, as solubility is highly temperature-dependent.[2][10] Quantification via High-Performance Liquid Chromatography (HPLC) is chosen for its specificity and ability to detect any potential degradation of the compound during the experiment.[12]

Step-by-Step Experimental Workflow

-

Preparation:

-

Accurately weigh an excess amount of this compound solid into several glass vials (perform in triplicate for each solvent). An "excess" ensures that undissolved solid remains at equilibrium.

-

Add a precise volume (e.g., 5.0 mL) of the chosen organic solvent to each vial.

-

Include a control vial with only the solvent to serve as a blank for analysis.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or rotator within a temperature-controlled incubator set to a standard temperature (e.g., 25 °C).

-

Agitate the samples for a minimum of 24 hours.[2][9] This extended period is crucial to ensure equilibrium is reached between the dissolved and undissolved solute.[12] For some compounds, 48-72 hours may be necessary; this should be validated by taking measurements at different time points (e.g., 24h, 48h) to see if the concentration has stabilized.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the incubator for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter (PTFE for organic solvents) into a clean HPLC vial. This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.[13]

-

-

Quantification (HPLC Analysis):

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

-

Analyze the filtered samples and calibration standards by a validated HPLC-UV method. The advantage of HPLC is its ability to separate the analyte from any impurities or degradation products.[12]

-

Generate a calibration curve by plotting the peak area against the concentration of the standards. The curve must have a correlation coefficient (r²) of >0.995 for acceptance.

-

Determine the concentration of the saturated sample solutions from the calibration curve. If necessary, dilute the samples with the solvent to fall within the linear range of the calibration curve, ensuring the dilution factor is accounted for in the final calculation.

-

-

Data Validation and Reporting:

-

Calculate the mean solubility and standard deviation from the triplicate measurements. The relative standard deviation (RSD) should be less than 5% to ensure the precision of the results.

-

Confirm the presence of excess solid in the vials at the end of the experiment. This validates that the measured concentration represents a truly saturated solution.[9]

-

Report the final solubility in standard units (e.g., mg/mL or mol/L) at the specified temperature.

-

Figure 2: A validated workflow for the experimental determination of equilibrium solubility.

Part 4: Practical Implications and Troubleshooting

-

Solvent Selection for Reactions: For synthetic reactions, a solvent in which this compound is highly soluble (e.g., ethanol, ethyl acetate, dichloromethane) is often preferred to ensure a homogeneous reaction mixture.

-

Recrystallization/Purification: A good solvent system for recrystallization requires high solubility at an elevated temperature and low solubility at a reduced temperature. A mixture of solvents, such as ethanol/water or toluene/hexane, could be effective. The compound would be dissolved in the "good" solvent (ethanol) at its boiling point, and the "poor" solvent (water) would be added until turbidity appears. Upon cooling, pure crystals should form.

-

Troubleshooting - Supersaturation: Supersaturated solutions, which can occur if a solution is heated and then cooled slowly without agitation, hold more solute than the equilibrium amount and are metastable.[9] If this is suspected, adding a seed crystal of the solute can induce rapid precipitation, allowing the solution to reach true equilibrium.

-

Troubleshooting - Compound Instability: If HPLC analysis reveals degradation peaks, the equilibration time or temperature may need to be reduced, or the experiment should be conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

Conclusion

The solubility of this compound is a complex function of its unique molecular structure, which combines a large nonpolar aromatic system with polar functional groups. This duality dictates its high solubility in moderately polar to polar organic solvents like alcohols and chlorinated hydrocarbons, and poor solubility in the extremes of nonpolar solvents and water. For precise, reproducible results in a research or development setting, adherence to a rigorous, self-validating experimental protocol, such as the shake-flask method detailed herein, is indispensable. This guide provides the theoretical foundation and practical framework necessary for scientists to confidently handle and utilize this important chemical intermediate.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- USP-NF. (2016, September 30). <1236> Solubility Measurements.

- ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.

- Sigma-Aldrich. (n.d.). MultiScreen Solubility Filter Plate.

- Solubility of Things. (n.d.). 1-Bromonaphthalene.

- Study.com. (n.d.). Naphthol Structure, Melting Point & Solubility.

- Wikipedia. (n.d.). 1-Naphthol.

- ChemicalBook. (n.d.). 1-Naphthol CAS#: 90-15-3.

- El-Newehy, M. (2024, August 25). ALCOHOLS, PHENOLS AND ETHERS.

- SIUE. (n.d.). Chapter 7. Alcohols, Thiols, Phenols, Ethers.

Sources

- 1. chem.ws [chem.ws]

- 2. m.youtube.com [m.youtube.com]

- 3. Naphthol Structure, Melting Point & Solubility - Lesson | Study.com [study.com]

- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 5. siue.edu [siue.edu]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 1-Naphthol - Wikipedia [en.wikipedia.org]

- 8. 1-Naphthol CAS#: 90-15-3 [m.chemicalbook.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. Solubility Measurements | USP-NF [uspnf.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Physical and chemical properties of 5-Bromonaphthalen-1-OL

An In-Depth Technical Guide to the Physical and Chemical Properties of 5-Bromonaphthalen-1-ol

Introduction

This compound, a halogenated derivative of 1-naphthol, is a versatile organic compound with significant potential in medicinal chemistry and materials science. Its rigid bicyclic aromatic structure, combined with the electronic influence of the hydroxyl and bromo substituents, imparts a unique set of properties that make it a valuable building block in targeted synthesis. For researchers in drug development, its role as a ligand for nuclear receptors such as the peroxisome proliferator-activated receptor alpha (PPARα) highlights its importance as a scaffold for designing novel therapeutics. This guide provides a comprehensive technical overview of the core physical, chemical, and spectroscopic properties of this compound, supplemented with field-proven experimental protocols to empower researchers in their laboratory applications.

Molecular and Physicochemical Properties

The fundamental characteristics of a compound dictate its behavior in both chemical reactions and biological systems. The properties of this compound are summarized below, stemming from its distinct molecular architecture.

Molecular Structure and Identity

-

IUPAC Name: this compound

-

Synonyms: 5-Bromo-1-naphthol

-

CAS Number: 52927-23-8[1]

-

Molecular Formula: C₁₀H₇BrO[1]

The structure consists of a naphthalene ring system substituted with a hydroxyl group (-OH) at the C1 position and a bromine atom (-Br) at the C5 position. The hydroxyl group is a hydrogen bond donor and weak acid, while the bromine atom is an electron-withdrawing group that influences the aromatic system's reactivity.

Summary of Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 223.07 g/mol | [1][2] |

| Appearance | Solid (Typical) | General Knowledge |

| Melting Point | Data not widely published; requires experimental determination. | |

| pKa (Predicted) | ~9.6 (Similar to 1-Naphthol) | [3] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, acetone, diethyl ether). | [4][5] |

| LogP (Predicted) | ~3.5 | [2] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. The following sections detail the expected spectral signatures.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by features characteristic of a phenol on an aromatic framework.

-

O-H Stretch: A prominent, broad absorption band is expected in the region of 3200–3600 cm⁻¹.[6] The broadening is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.[7][8]

-

Aromatic C-H Stretch: Sharp peaks typically appear just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹).[9]

-

Aromatic C=C Stretch: A series of medium-to-strong absorptions will be present in the 1400–1600 cm⁻¹ region, confirming the presence of the naphthalene ring.[8][9]

-

C-O Stretch: A strong band around 1220 cm⁻¹ is diagnostic for a phenolic C-O bond, distinguishing it from aliphatic alcohols which absorb at lower wavenumbers.[6]

-

C-Br Stretch: A weaker absorption is expected in the fingerprint region, typically between 500-600 cm⁻¹, corresponding to the C-Br bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for verifying the precise substitution pattern of the naphthalene ring.

-

¹H NMR:

-

-OH Proton: A broad singlet, whose chemical shift (typically 3-8 ppm) can vary with concentration and solvent.[8]

-

Aromatic Protons: The six aromatic protons will appear as a complex pattern of doublets and triplets in the 7.0-8.5 ppm range. The specific coupling constants and chemical shifts are influenced by the electronic effects of both the -OH and -Br substituents.

-

-

¹³C NMR:

-

Aromatic Carbons: Ten distinct signals are expected in the aromatic region (~110-160 ppm).

-

C1-OH Carbon: The carbon bearing the hydroxyl group will be shifted downfield (e.g., ~150-155 ppm).

-

C5-Br Carbon: The carbon attached to the bromine will also be shifted, though the effect is less pronounced than the hydroxyl group.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A key feature will be the presence of two peaks for the molecular ion, [M]⁺ and [M+2]⁺, with a nearly 1:1 intensity ratio.[10] This isotopic signature is definitive proof of the presence of one bromine atom (natural abundance of ⁷⁹Br is ~50.7% and ⁸¹Br is ~49.3%).[10] For this compound, these peaks would appear at m/z = 222 and m/z = 224.

-

Fragmentation: Common fragmentation pathways for aromatic compounds include the loss of small, stable molecules.[11] For this compound, potential fragments could arise from the loss of HBr (M-81) or CO (M-28).

The following diagram illustrates the logical workflow for confirming the structure of this compound using these key spectroscopic techniques.

Caption: A decision-based workflow for solubility testing.

Methodology:

-

Water Solubility: Add ~25 mg of the compound to a test tube containing 0.75 mL of deionized water. Shake vigorously for 30-60 seconds. [4][12]Observe if the solid dissolves completely. This compound is expected to be insoluble.

-

Aqueous Base (NaOH): To a fresh sample, add 0.75 mL of 5% aqueous NaOH solution. Shake vigorously. [5]The formation of the sodium phenoxide salt should render the compound soluble. This indicates the presence of an acidic hydroxyl group.

-

Aqueous Acid (HCl): To a fresh sample, add 0.75 mL of 5% aqueous HCl solution. Shake vigorously. [4]No reaction is expected, and the compound should remain insoluble, confirming it does not possess a basic functional group (like an amine).

-

Organic Solvents: Test solubility in organic solvents like ethanol, acetone, and diethyl ether by adding ~25 mg of the compound to 0.75 mL of the solvent. It is expected to be soluble in these common lab solvents.

Applications in Research and Drug Development

The primary interest in this compound for drug development professionals stems from its activity as a ligand for the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation. Fibrate drugs, which are PPARα agonists, are used clinically to treat dyslipidemia. The discovery that this compound binds to this target makes it an attractive starting point or fragment for the design of new, potentially more potent or selective, PPARα modulators. The bromine atom also serves as a convenient synthetic handle for elaboration into more complex structures via cross-coupling chemistry.

Safety and Handling

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. [13][14]Avoid formation and inhalation of dust. [13]Avoid contact with skin, eyes, and clothing. [15]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [16]* First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. [17] * Eye Contact: Rinse cautiously with water for several minutes. [16] * Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention. [17]* Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents. [15]

-

Conclusion

This compound is a compound of significant scientific interest, characterized by its phenolic acidity, aromatic nature, and the presence of a synthetically versatile bromine substituent. Its physical properties are consistent with a moderately polar aromatic alcohol, and its spectroscopic signatures are highly characteristic, allowing for straightforward identification and quality control. The established laboratory protocols for determining its properties are robust and reliable. For researchers in medicinal chemistry, its demonstrated interaction with PPARα provides a solid foundation for its use as a scaffold in the development of next-generation metabolic and anti-inflammatory therapeutics.

References

-

AdiChemistry. (n.d.). INFRARED SPECTROSCOPY OF ALCOHOLS - PHENOLS - NTA CSIR NET. Retrieved from AdiChemistry. [Link]

-

LibreTexts Chemistry. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition. [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from University of Calgary Chemistry. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from Doc Brown's Chemistry. [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Phenols and Enols. Retrieved from University of Colorado Boulder Department of Chemistry. [Link]

-

University of Technology, Iraq. (2021). experiment (1) determination of melting points. Retrieved from University of Technology, Iraq. [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved from Clarion University. [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from BYJU'S. [Link]

-

MedPharma. (2025). To determine the melting point of given organic compound. Retrieved from MedPharma. [Link]

-

Community College of Baltimore County. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from CCBC. [Link]

-

Austin Community College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from Austin Community College. [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from Scribd. [Link]

- McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(12), 2076–2082.

-

ResearchGate. (n.d.). Infrared spectra of the O– H stretching mode of phenol in carbon.... Retrieved from ResearchGate. [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. [Link]

-

University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from UMSL. [Link]

-

American Chemical Society Publications. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor. PubMed Central. [Link]

-

National Center for Biotechnology Information. (n.d.). 8-Bromonaphthalen-1-ol. PubChem. [Link]

-

Capot Chemical. (2025). MSDS of 8-Bromonaphthalen-1-ol. Retrieved from Capot Chemical. [Link]

-

ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Bromonaphthalen-1-amine. PubChem. [Link]

-

ResearchGate. (n.d.). Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives. Retrieved from ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromonaphthalen-1-ol. PubChem. [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. Retrieved from MSU Department of Chemistry. [Link]

-

The Elkchemist. (2022). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes. YouTube. [Link]

- J. Monaco's Portfolio. (n.d.). Spectral Analysis and Database Project.

-

National Center for Biotechnology Information. (n.d.). 1-Bromonaphthalene. PubChem. [Link]

-

Chemsrc. (n.d.). 5-Bromonaphthalen-1-amine | CAS#:4766-33-0. Retrieved from Chemsrc. [Link]

-

FooDB. (n.d.). Showing Compound Naphthalen-1-ol (FDB005841). Retrieved from FooDB. [Link]

-

Pharmaffiliates. (n.d.). CAS No : 4766-33-0 | Product Name : 5-Bromonaphthalen-1-amine (BSC). Retrieved from Pharmaffiliates. [Link]

Sources

- 1. 52927-23-8|this compound|BLD Pharm [bldpharm.com]

- 2. 8-Bromonaphthalen-1-ol | C10H7BrO | CID 15710117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound Naphthalen-1-ol (FDB005841) - FooDB [foodb.ca]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. www1.udel.edu [www1.udel.edu]

- 6. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. adichemistry.com [adichemistry.com]

- 8. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.ws [chem.ws]

- 13. echemi.com [echemi.com]

- 14. capotchem.com [capotchem.com]

- 15. spectrumchemical.com [spectrumchemical.com]

- 16. fishersci.com [fishersci.com]

- 17. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

An In-depth Technical Guide to 5-Bromonaphthalen-1-ol: Discovery and Historical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromonaphthalen-1-ol, a halogenated derivative of 1-naphthol, is a versatile chemical intermediate with significant applications in organic synthesis, medicinal chemistry, and materials science. Its unique electronic and steric properties, conferred by the presence of the bromine atom on the naphthalene scaffold, make it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the discovery and historical synthesis of this compound, offering insights into the early synthetic methodologies that laid the groundwork for its modern applications.

Historical Perspective: The Dawn of Naphthalene Chemistry

The story of this compound is intrinsically linked to the broader history of naphthalene chemistry. Naphthalene (C₁₀H₈) was first isolated from coal tar in the early 1820s, and its bicyclic aromatic structure was a subject of considerable scientific inquiry throughout the 19th century. Early chemists focused on understanding its reactivity, particularly its propensity for electrophilic substitution reactions. These foundational studies paved the way for the synthesis of a vast array of substituted naphthalene derivatives, including the bromonaphthols.

The First Synthesis: Unraveling the Path to this compound

The earliest documented synthesis of a halo-1-naphthol derivative dates back to 1888 by Erdmann and Kirchhoff, who utilized a ring-closure reaction of a substituted phenylparaconic acid.[1] This approach became a cornerstone for accessing substituted naphthols.

The Erdmann-Kirchhoff Reaction and its Adaptation

The synthesis of this compound was achieved by adapting this historical method. The key precursor, γ-(o-bromophenyl)paraconic acid, undergoes a high-temperature cyclization and decarboxylation to yield the target molecule.

Reaction Pathway:

The direct distillation of γ-(o-bromophenyl)paraconic acid at elevated temperatures (280-320°C) leads to the formation of an intermediate, α-(o-bromophenyl)isocrotonic acid, which then undergoes cyclodehydration to furnish this compound.[1] While historically significant, this method was plagued by extensive carbonization and resulted in a modest yield of approximately 8%.[1]

Caption: The Erdmann-Kirchhoff reaction pathway for this compound.

The Sandmeyer Reaction: An Alternative Route

Another early method for the preparation of this compound involved the Sandmeyer reaction, a versatile tool for the conversion of aromatic amines to various functional groups.[2][3][4] This approach starts from 5-amino-1-naphthol.

Experimental Protocol (Conceptual):

-

Diazotization: 5-amino-1-naphthol is treated with a cold, acidic solution of sodium nitrite to form the corresponding diazonium salt.

-

Sandmeyer Reaction: The diazonium salt is then reacted with a solution of copper(I) bromide to introduce the bromine atom at the 5-position.

This method also provided the desired product, albeit with a similarly low yield of around 8%.[1]

Evolution of Synthetic Methodologies

While these historical methods were pivotal in the initial discovery and characterization of this compound, they were inefficient by modern standards. Subsequent research focused on developing more practical and higher-yielding synthetic routes. These include:

-

Direct Bromination of 1-Naphthol: While direct bromination of 1-naphthol can lead to a mixture of isomers, controlling reaction conditions such as solvent, temperature, and the brominating agent can favor the formation of the 5-bromo isomer.

-

Modern Catalytic Methods: The advent of modern organic synthesis has introduced a plethora of catalytic methods for the regioselective halogenation of aromatic compounds, offering improved yields and milder reaction conditions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇BrO | [5] |

| Molecular Weight | 223.07 g/mol | [5] |

| Appearance | White to off-white crystalline solid | [5] |

| Melting Point | 137 °C | [5] |

| Boiling Point | 353.8±15.0 °C (Predicted) | [5] |

| CAS Number | 52927-23-8 |

Applications in Research and Development

This compound serves as a crucial starting material and intermediate in various fields:

-

Drug Discovery: The naphthalene scaffold is a common motif in many biologically active compounds. The bromine atom in this compound provides a handle for further functionalization through cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for drug screening.

-

Materials Science: Naphthalene derivatives are known for their unique photophysical properties. This compound can be incorporated into polymers and other materials to tune their optical and electronic characteristics.

-

Organic Synthesis: It is a versatile building block for the synthesis of more complex polycyclic aromatic hydrocarbons and other intricate organic molecules.

Conclusion

The discovery and initial synthesis of this compound, rooted in the foundational principles of 19th-century organic chemistry, have paved the way for its contemporary applications. While early methods like the Erdmann-Kirchhoff and Sandmeyer reactions were characterized by harsh conditions and low yields, they were instrumental in making this valuable compound accessible for further study. The continued evolution of synthetic chemistry promises even more efficient and selective methods for the preparation of this compound, ensuring its continued importance in scientific research and industrial applications.

References

- Erdmann, H., & Kirchhoff, G. (1888). Synthese von Naphtholderivaten. Berichte der deutschen chemischen Gesellschaft, 21(1), 1103-1108.

- Fries, K., & Finck, G. (1908). Über die Umlagerung von Phenoläthern in Phenylketone. Berichte der deutschen chemischen Gesellschaft, 41(3), 4271-4284.

- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635.

- Tao, R. T. C. (1969). Cyclization Studies Involving the Synthesis of 5-Substituted-1-Naphthol.

-

LookChem. (n.d.). 5-Bromo-1-naphthol. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Fries rearrangement. In Wikipedia. Retrieved from [Link]

-

Wikipedia. (2023, December 15). Sandmeyer reaction. In Wikipedia. Retrieved from [Link]

Sources

Unlocking the Potential of 5-Bromonaphthalen-1-ol: A Technical Guide to Emerging Research Frontiers

For Researchers, Scientists, and Drug Development Professionals

The naphthalene scaffold represents a privileged structure in medicinal chemistry and materials science, consistently serving as the foundation for a diverse array of functional molecules.[1][2][3] Its inherent aromaticity, planarity, and lipophilicity provide a robust framework for the design of novel therapeutics and advanced materials. Within this esteemed class of compounds, 5-Bromonaphthalen-1-ol emerges as a particularly intriguing starting point for new research endeavors. The strategic placement of the hydroxyl and bromine functionalities on the naphthalene core offers a unique combination of reactive handles for synthetic diversification, enabling the exploration of previously uncharted chemical space.

This technical guide provides an in-depth exploration of potential research areas for this compound derivatives. Moving beyond a mere survey of the existing literature, this document, intended for researchers, scientists, and drug development professionals, delineates promising avenues for investigation, complete with scientific rationale, proposed experimental workflows, and illustrative conceptual frameworks.

Part 1: Medicinal Chemistry and Drug Discovery

The naphthalene moiety is a well-established pharmacophore, present in numerous FDA-approved drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4][5] The 1-naphthol substructure, in particular, is a key intermediate in the synthesis of various pharmaceuticals, such as beta-blockers and antidepressants.[6] The introduction of a bromine atom at the 5-position of the 1-naphthol scaffold offers a unique opportunity to modulate the pharmacokinetic and pharmacodynamic properties of the resulting derivatives, potentially leading to the discovery of novel therapeutic agents with enhanced efficacy and selectivity.

Anticancer Drug Development

Naphthalene derivatives have demonstrated significant potential as anticancer agents by inducing apoptosis, inhibiting cell cycle progression, and targeting various signaling pathways implicated in tumorigenesis.[2][3] The cytotoxicity of some naphthalene-containing compounds is attributed to their metabolic conversion to naphthoquinones, which can generate reactive oxygen species (ROS) and induce cellular damage.[5]

Proposed Research Area: Development of Novel Kinase Inhibitors

-

Scientific Rationale: The hydroxyl group of this compound can be functionalized to introduce moieties that interact with the ATP-binding site of various protein kinases, which are critical regulators of cell growth and proliferation and are often dysregulated in cancer. The bromine atom can be exploited for further structural modifications via cross-coupling reactions to enhance binding affinity and selectivity.

-

Proposed Synthetic Strategy:

Caption: Synthetic workflow for kinase inhibitor candidates.

-

Experimental Protocol: Suzuki Coupling

-

To a solution of the O-functionalized this compound derivative (1.0 eq) in a suitable solvent system (e.g., 1,4-dioxane/water) add the desired boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Degas the reaction mixture by bubbling with argon for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Purify the crude product by column chromatography to obtain the desired coupled product.

-

Antimicrobial Agents

The naphthalene scaffold is present in several commercially available antimicrobial agents, including the antifungal naftifine and the antibacterial nafcillin.[7] The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens.

Proposed Research Area: Quaternary Ammonium Compounds (QACs) and Membrane Disruptors

-

Scientific Rationale: The hydroxyl group of this compound can serve as an anchor point for the synthesis of novel bis-quaternary ammonium compounds (bis-QACs). These compounds are known to possess potent antimicrobial activity by disrupting bacterial cell membranes.[7] The lipophilic naphthalene core can enhance the interaction of these derivatives with the lipid bilayer of microbial membranes.

-

Proposed Synthetic Strategy:

Caption: Synthetic route to naphthalene-derived bis-QACs.

-

Experimental Protocol: N-alkylation (Menshutkin Reaction)

-

Dissolve the synthesized pyridine-naphthalene intermediate (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF).

-

Add the desired alkyl halide (2.2 eq).

-

Heat the reaction mixture at reflux and monitor by TLC.

-

After completion, cool the reaction mixture and precipitate the product by adding a non-polar solvent (e.g., diethyl ether).

-

Collect the solid by filtration and wash with the non-polar solvent to yield the pure bis-QAC.

-

Part 2: Materials Science and Organic Electronics

The unique photophysical and electronic properties of the naphthalene ring system make it an attractive building block for the development of advanced organic materials. Bromonaphthalene derivatives have been utilized as precursors in the synthesis of components for organic light-emitting diodes (OLEDs) and other electronic devices.[8]

Organic Light-Emitting Diodes (OLEDs)

The development of new materials for OLEDs is a rapidly growing field. The chemical stability and tunable electronic properties of the naphthalene core are advantageous for creating robust and efficient OLED materials.[8]

Proposed Research Area: Novel Host Materials for Phosphorescent OLEDs (PhOLEDs)

-

Scientific Rationale: The rigid and aromatic structure of the this compound core can be functionalized to create wide bandgap host materials for PhOLEDs. The bromine atom provides a convenient handle for introducing charge-transporting moieties through cross-coupling reactions. The hydroxyl group can be used to attach solubilizing groups or other functional units.

-

Proposed Synthetic Strategy:

Caption: Synthesis of novel host materials for PhOLEDs.

-

Material Characterization Workflow: